molecular formula C14H21NO2 B2386431 Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1638760-74-3

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B2386431
CAS No.: 1638760-74-3
M. Wt: 235.327
InChI Key: OTJVRNCYJCEGKS-UHFFFAOYSA-N
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Description

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . This compound is characterized by its unique bicyclic structure, which includes a tert-butyl carbamate group and an ethynyl substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate involves several steps. One common method includes the reaction of 4-ethynylbicyclo[2.2.1]heptan-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds to tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate include:

The uniqueness of this compound lies in its combination of a tert-butyl carbamate group and an ethynyl substituent, which provides distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(4-ethynyl-1-bicyclo[2.2.1]heptanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-13-6-8-14(10-13,9-7-13)15-11(16)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJVRNCYJCEGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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